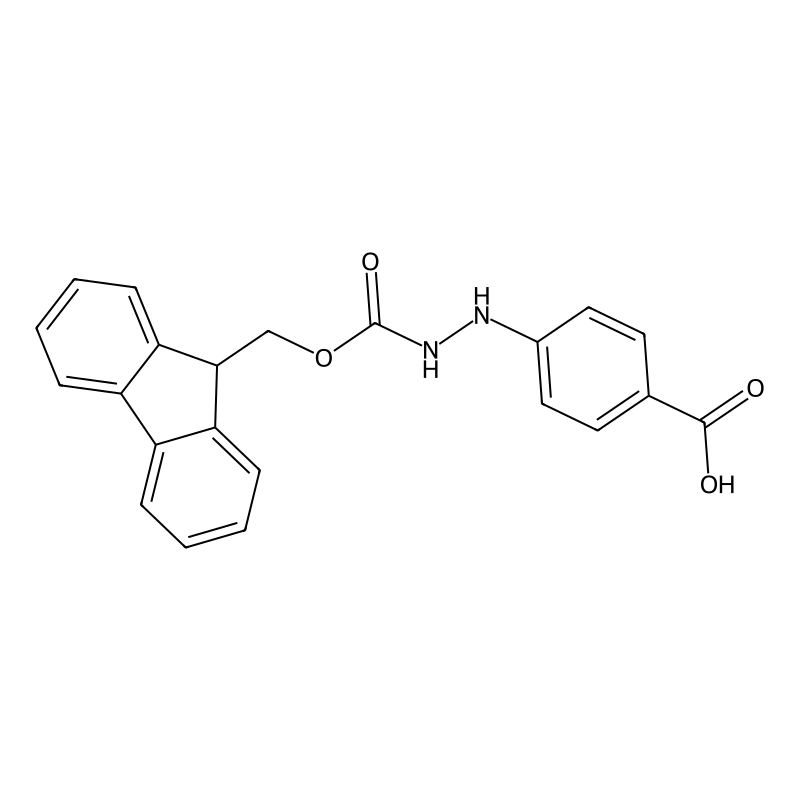

Fmoc-4-hydrazinobenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Fmoc-4-hydrazinobenzoic acid: A Procurement Guide for Orthogonal Synthesis and Stable Bioconjugation

Fmoc-4-hydrazinobenzoic acid is a bifunctional linker primarily used in solid-phase peptide synthesis (SPPS) and bioconjugation. Its core value proposition is derived from two key structural features: the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) protecting group and the aromatic hydrazine moiety. The Fmoc group allows for an orthogonal deprotection strategy, compatible with acid-sensitive resins and side-chain protecting groups common in complex peptide synthesis. The hydrazinobenzoic acid portion provides a nucleophilic handle for forming stable, pH-sensitive hydrazone bonds with aldehydes and ketones, a critical linkage in antibody-drug conjugates (ADCs) and for immobilizing biomolecules.

References

- [13] Le-Nguyen, D., et al. "Peptide synthesis: ball-milling, in solution, or on solid support, what is the best strategy?" Beilstein Journal of Organic Chemistry 13 (2017): 2076-2086.

- [24] Méndez-Gálvez, C., & Rodríguez-Mayor, A. V. "Hydrazine hydrate: A new reagent for Fmoc group removal in solid phase peptide synthesis." MethodsX 7 (2020): 101018.

Substituting Fmoc-4-hydrazinobenzoic acid with seemingly similar alternatives introduces significant process incompatibilities and performance compromises. Using the Boc-protected analog (Boc-4-hydrazinobenzoic acid) necessitates a switch to harsh acidic deprotection (e.g., TFA), which is incompatible with standard Fmoc-based solid-phase peptide synthesis (SPPS) and will prematurely cleave acid-labile side-chain protecting groups. Opting for the unprotected 4-Hydrazinobenzoic acid requires adding an in-house Fmoc protection step, which increases process time, introduces purification challenges, and risks inconsistent batch quality. Finally, replacing it with a simpler linker like Fmoc-hydrazine eliminates the rigid aromatic spacer provided by the benzoic acid core; this spacer is often critical for preventing steric hindrance and preserving the biological activity of the conjugated molecule.

Enables Orthogonal Synthesis: Compatibility with Acid-Labile Protecting Groups

The primary procurement driver for this compound is its Fmoc group, which enables an orthogonal protection strategy essential for modern SPPS. The Fmoc group is selectively cleaved under mild basic conditions (e.g., 20% piperidine in DMF), leaving acid-labile side-chain protecting groups (e.g., Boc, Trt, tBu) and acid-sensitive linkers intact. In contrast, the common substitute Boc-4-hydrazinobenzoic acid requires harsh acid (e.g., TFA) for deprotection, which would simultaneously cleave these other essential protecting groups, making the synthesis of complex peptides unfeasible.

| Evidence Dimension | Standard Deprotection Reagent |

| Target Compound Data | Mild Base (e.g., 20% Piperidine in DMF) |

| Comparator Or Baseline | Boc-protected analog: Strong Acid (e.g., Trifluoroacetic Acid, TFA) |

| Quantified Difference | Qualitatively different chemical conditions (Base vs. Acid) |

| Conditions | Standard Solid-Phase Peptide Synthesis (SPPS) workflow. |

This chemical orthogonality is not an optimization but a fundamental process requirement for synthesizing complex peptides with acid-sensitive functionalities.

Superior Conjugate Stability: Aromatic Hydrazone vs. Aliphatic Hydrazone Linkages

The hydrazone bond formed from the aromatic hydrazine of 4-hydrazinobenzoic acid is significantly more stable to hydrolysis at physiological pH (7.4) than hydrazones derived from aliphatic hydrazines (such as those from Fmoc-hydrazine). This increased stability is due to resonance stabilization from the aromatic ring. One study evaluating PEG-PE conjugates found that aromatic aldehyde-derived hydrazones were highly stable, with half-lives exceeding 72 hours at pH 7.4, whereas aliphatic hydrazones showed significant degradation. This enhanced stability is critical for applications like ADCs, where premature drug release in circulation must be minimized.

| Evidence Dimension | Hydrolytic Stability (Half-life at pH 7.4, 37°C) |

| Target Compound Data | >72 hours (for a comparable aromatic hydrazone system) |

| Comparator Or Baseline | Aliphatic hydrazones (significantly less stable, prone to hydrolysis) |

| Quantified Difference | Qualitatively higher stability, with half-life extended by orders of magnitude in some systems. |

| Conditions | In vitro incubation in phosphate buffered saline at physiological pH and temperature. |

For in-vivo applications, higher linker stability directly translates to a wider therapeutic window and reduced off-target toxicity, a key performance indicator for ADC development.

Precursor Suitability: Established Use in Solid-Phase Synthesis of Peptide Aldehydes and Cyclopeptides

Fmoc-4-hydrazinobenzoic acid serves as a reliable precursor for creating functionalized solid supports. It can be coupled to a resin using standard DIC/HOBt chemistry to create a stable acylphenylhydrazine linkage. This functionalized resin is stable to the acid and base conditions of Fmoc SPPS, allowing for the stepwise assembly of a linear peptide chain. This strategy has been successfully used to prepare precursors for cyclic depsipeptides, demonstrating its robustness and compatibility with multi-step automated synthesis workflows. This established utility as a handle for complex synthesis provides a higher degree of process reliability compared to developing a workflow with a less-characterized linker.

| Evidence Dimension | Process Integration and Compatibility |

| Target Compound Data | Demonstrated compatibility with standard DIC/HOBt coupling and stability towards Fmoc SPPS reagents (piperidine, TFA). |

| Comparator Or Baseline | Novel or less-characterized linkers requiring significant process development and validation. |

| Quantified Difference | Reduces process development time and risk by using an established synthetic route. |

| Conditions | Solid-phase synthesis of complex linear peptide precursors. |

Procuring a well-documented precursor minimizes process development risk and accelerates timelines for producing complex peptides and conjugates.

Solid-Phase Synthesis of C-Terminally Modified Peptides and Peptide Aldehydes

This compound is the right choice for synthesizing peptides that require a C-terminal handle for subsequent ligation or modification. Its compatibility with orthogonal Fmoc chemistry allows for the complete assembly of an acid-sensitive peptide chain before the hydrazine moiety is utilized. This is particularly relevant in the synthesis of peptide aldehydes, which are potent protease inhibitors, where the hydrazine can be part of a linker strategy to immobilize the peptide during synthesis.

Development of Stable Linkers for Antibody-Drug Conjugates (ADCs)

The ability to form a stable aromatic hydrazone bond makes this compound a preferred precursor for ADC linkers. The enhanced stability at physiological pH (7.4) ensures the ADC remains intact in circulation, reducing premature payload release and associated off-target toxicity. The linker's pH-sensitivity can still be tuned to ensure cleavage in the acidic environment of endosomes and lysosomes upon internalization into a target cell.

Immobilization of Proteins and Peptides for Biosensors and Affinity Chromatography

This linker is suitable for covalently attaching proteins or peptides to solid surfaces (e.g., microarrays, beads) for diagnostic or purification purposes. The rigid benzoic acid spacer helps to orient the biomolecule away from the surface, preserving its native conformation and activity. The stability of the resulting hydrazone bond ensures minimal leaching of the immobilized ligand, leading to more reproducible and reliable assay or purification performance.

References

- [5] Lee, J., et al. "Practical synthesis of peptide C-terminal aldehyde on a solid support." Journal of peptide science : an official publication of the European Peptide Society 12.11 (2006): 713-717.

- [16] Moulin, A., Martinez, J., & Fehrentz, J. A. "Synthesis of peptide aldehydes." Journal of peptide science : an official publication of the European Peptide Society 13.1 (2007): 1-15.

- [23] Linkers for ADCs. NJ Bio, Inc.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Wikipedia

Explore Compound Types